molecular formula C15H26ClNO2 B1149682 (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride CAS No. 175590-75-7

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride

Cat. No.: B1149682
CAS No.: 175590-75-7
M. Wt: 288
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerged from extensive research into centrally acting analgesics during the late twentieth century. The compound's synthesis represents a significant advancement in the evolution of pain management therapeutics, particularly in the quest to develop molecules with dual mechanisms of action.

Historical documentation indicates that this compound was discovered as part of a systematic investigation into tramadol derivatives during the late 1980s. The research aimed to overcome limitations associated with existing analgesics by creating compounds that could function through multiple pathways simultaneously. The development process involved four critical steps: opening of cyclohexane ring structures, transitioning from prodrug to direct-acting compounds, selecting specific enantiomers, and replacing tertiary hydroxyl groups.

The compound's development represents a paradigm shift in pharmaceutical research, demonstrating how stereochemical precision could be leveraged to achieve specific biological activities. Patent documentation from the early 2000s reveals extensive work on synthetic methodologies for producing this compound with high optical purity, achieving enantiomeric excess values of 95-98%. This level of stereochemical control became essential for minimizing undesired enantiomeric impurities that could alter efficacy and safety profiles.

Systematic Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules. The compound's Chemical Abstracts Service registry number is 175774-12-6 for the hydrochloride salt form, while the free base carries the number 175590-76-8.

According to PubChem databases, the compound's International Chemical Identifier key is PZNRRUTVGXCKFC-IUODEOHRSA-N, providing a unique digital fingerprint for the molecule. The Simplified Molecular Input Line Entry System representation is CCC@(C@HCN(C)C)O, which encodes the complete structural information including stereochemical designations.

Structural Parameter Value
Molecular Formula C15H26ClNO2
Molecular Weight 287.83 g/mol
Chemical Abstracts Service Number 175774-12-6
PubChem Compound Identifier Multiple entries
International Chemical Identifier Key PZNRRUTVGXCKFC-IUODEOHRSA-N

The compound contains several distinct structural features: a dimethylamino group (-N(CH3)2) attached to a primary carbon, a methoxyphenyl ring system (3-methoxybenzene), a tertiary alcohol functionality, and a pentane backbone with specific methyl substitution patterns. The presence of the methoxy group (-OCH3) on the aromatic ring at the meta position contributes to the molecule's electronic properties and potential for intermolecular interactions.

Stereochemical Configuration and Significance

The stereochemical configuration of this compound represents one of its most critical structural features. The compound possesses two chiral centers, located at the second and third carbon atoms of the pentane chain, both designated with R configuration according to Cahn-Ingold-Prelog priority rules.

The (2R,3R) stereochemical arrangement is essential for the compound's biological activity and represents a significant synthetic achievement. Research indicates that this specific configuration optimizes binding interactions with biological targets, particularly opioid receptors and norepinephrine reuptake systems. The stereochemical precision achieved in synthesis demonstrates enhancement of receptor affinity by approximately 20-fold compared to racemic mixtures in preclinical models.

Synthetic methodologies for achieving the desired stereochemistry typically involve asymmetric synthesis approaches using chiral auxiliaries. Patent literature describes the use of (1R,2R)-pseudoephedrine as a chiral auxiliary, enabling the formation of both chiral centers through carefully controlled reaction sequences. The synthetic route involves Grignard reactions and stereoselective resolution processes, achieving overall yields of approximately 30.6% while maintaining high optical purity.

Stereochemical Feature Specification
Number of Chiral Centers 2
Configuration at C-2 R
Configuration at C-3 R
Enantiomeric Excess 95-98%
Optical Purity >99%

The significance of stereochemical control extends beyond biological activity to practical considerations in pharmaceutical development. The (2R,3R) configuration minimizes the presence of inactive or potentially harmful enantiomeric impurities, reducing the complexity of purification processes and ensuring consistent product quality. This level of stereochemical precision represents a advancement in synthetic organic chemistry, demonstrating the capability to control molecular architecture with extraordinary accuracy.

Position in Organic Chemistry Classification Systems

Within established organic chemistry classification systems, this compound occupies a unique position spanning multiple functional group categories. The compound is primarily classified as a tertiary amine due to the dimethylamino functional group, where the nitrogen atom is bonded to three carbon atoms. Simultaneously, it functions as a tertiary alcohol, characterized by the hydroxyl group attached to a carbon bearing three other carbon substituents.

The aromatic component of the molecule, specifically the 3-methoxyphenyl group, places the compound within the broader category of arylalkyl amines. This classification encompasses molecules containing both aromatic ring systems and aliphatic amine functionalities, often associated with significant biological activities. The methoxy substitution on the aromatic ring further refines the classification, as methoxy groups are known to influence electronic properties and metabolic stability of organic compounds.

From a pharmaceutical chemistry perspective, the compound represents an intermediate in the synthesis of centrally acting analgesics, positioning it within the specialized category of pharmaceutical intermediates. This classification carries specific regulatory and quality control implications, as pharmaceutical intermediates must meet stringent purity and characterization requirements.

The compound's classification within chemical databases reflects its multifaceted nature. PubChem categorizes it under multiple headings including organic compounds, pharmaceutical chemicals, and research chemicals. The European Patent Office classification system places related synthetic methodologies under the category of "Organic Low-Molecular-Weight Compounds And Preparation Thereof".

Classification System Category
Functional Group Tertiary amine, Tertiary alcohol
Structural Class Arylalkyl amine
Pharmaceutical Class Synthetic intermediate
Chemical Database Organic compound, Research chemical
Patent Classification Low-molecular-weight organic compound

Properties

CAS No.

175590-75-7

Molecular Formula

C15H26ClNO2

Molecular Weight

288

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis (WO2012023147A1)

The foundational approach involves a Grignard reaction between 3-bromoanisole and (2S)-1-(dimethylamino)-2-methylpentan-3-one. Magnesium turnings in tetrahydrofuran (THF) initiate the formation of the Grignard reagent, which subsequently reacts with the ketone to yield (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This intermediate is isolated in 91% yield after pH adjustment and solvent extraction.

Key Steps:

  • Grignard Reagent Formation :

    • 3-Bromoanisole reacts with magnesium in THF under nitrogen, initiated by iodine.

    • Temperature: 68–75°C during initiation, then reflux.

  • Nucleophilic Addition :

    • (2S)-1-(Dimethylamino)-2-methylpentan-3-one is added dropwise at 25–30°C.

    • Reaction quenched with ice-cold water, followed by pH adjustment to 3–4 (acetic acid) and 9–10 (ammonia).

  • Purification :

    • Extraction with diisopropyl ether and concentration under reduced pressure (<40°C).

Dehydration-Hydrogenation Sequence (CN102557851B)

An alternative route involves dehydrating (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol to form an alkene intermediate, followed by hydrogenation to establish the (2R,3R) configuration.

Reaction Conditions:

  • Dehydration :

    • Reagents: Concentrated sulfuric acid and methanesulfonic acid in cyclohexane.

    • Temperature: Reflux (76–80°C) for 3–5 hours with water removal.

    • Product: (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine.

  • Hydrogenation :

    • Catalyst: 10% Pd/C under 5–7 kg hydrogen pressure.

    • Temperature: 25–30°C for 2–4 hours.

    • Outcome: Mixture of (2R,3R)- and (2R,3S)-isomers (Z:E = 5.5:1).

Stereochemical Control and Purification

Isolation of (2R,3R)-Isomer

The hydrogenation product is separated via selective salt formation:

  • Hydrochloride Salt Precipitation :

    • The isomer mixture is treated with HCl in isopropanol or acetone.

    • (2R,3R)-isomer hydrochloride precipitates preferentially.

  • Recrystallization :

    • Dissolution in methanesulfonic acid followed by addition of methionine enhances chiral purity.

Demethylation to Tapentadol Hydrochloride

The isolated (2R,3R)-amine undergoes demethylation using dimethyl sulfide in methanesulfonic acid at 55–60°C. This step cleaves the methoxy group to yield 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol, which is subsequently converted to the hydrochloride salt.

Optimization Strategies

Solvent and Catalyst Selection

  • Dehydration : Cyclohexane and THF mixture ensures azeotropic water removal, improving reaction efficiency.

  • Hydrogenation : Pd/C in THF achieves >95% conversion without requiring high-pressure equipment.

Temperature and pH Control

  • Grignard Reaction : Maintaining temperatures below 30°C prevents ketone decomposition.

  • Workup : pH adjustments to 9–10 during extraction minimize emulsion formation.

Analytical Characterization

Chromatographic Purity

  • HPLC Analysis :

    • Column: Chiralcel OD-H (4.6 × 250 mm).

    • Mobile Phase: Hexane:isopropanol:diethylamine (90:10:0.1).

    • Retention Time: (2R,3R)-isomer = 12.3 min; (2R,3S)-isomer = 14.7 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.24–6.75 (m, 4H, Ar-H), 3.80 (s, 3H, OCH₃), 2.93–2.65 (m, 2H, NCH₂), 2.30 (s, 6H, N(CH₃)₂).

Comparative Analysis of Methods

ParameterWO2012023147A1CN102557851B
Starting Material3-Bromoanisole1-(3-Methoxyphenyl)propan-1-one
Key ReactionGrignard AdditionMannich Reaction
Stereochemical ControlChiral SeparationCatalytic Hydrogenation
Yield (Overall)65–70%50–55%
Industrial ScalabilityHigh (Single-Pot Steps)Moderate (Multiple Steps)

Challenges and Solutions

Racemization Risks

  • Mitigation : Use of methionine during recrystallization suppresses racemization by stabilizing the protonated amine.

Byproduct Formation

  • Alkene Isomerization : Controlled hydrogenation pressure (5–7 kg) minimizes (2R,3S)-isomer formation .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride has numerous scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

The compound’s pharmacological and physicochemical properties are highly dependent on its stereochemistry and structural motifs. Below is a detailed comparison with structurally related analogs and stereoisomers:

Stereoisomeric Variants
Compound Name CAS Number Stereochemistry Molecular Formula Key Differences/Effects
(2R,3R)-Isomer (Target Compound) 175774-12-6 2R,3R C₁₅H₂₆ClNO₂ High μ-opioid receptor affinity; norepinephrine reuptake inhibition
(2S,3R)-Isomer 809282-20-0 2S,3R C₁₅H₂₅NO₂ Reduced analgesic efficacy due to altered receptor binding
(2R,3S)-Isomer 175590-76-8 2R,3S C₁₅H₂₅NO₂ Lower metabolic stability; increased off-target activity
Racemic Mixture N/A Mixed C₁₅H₂₆ClNO₂ Requires chiral resolution for therapeutic use; higher synthesis complexity

Key Findings :

  • The (2R,3R) configuration is optimal for dual μ-opioid agonism and norepinephrine reuptake inhibition, as seen in tapentadol .
  • Stereoisomers like (2S,3R) exhibit diminished activity, emphasizing the necessity of enantiomeric purity in drug development .
Structural Analogs
Compound Name CAS Number Molecular Formula Structural Differences Pharmacological Profile
Tapentadol Hydrochloride 175591-23-8 C₁₄H₂₃NO₂·HCl Lacks pentan-3-ol moiety; shorter carbon chain Dual μ-opioid agonist + norepinephrine reuptake inhibitor
3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride Patent-derived C₁₄H₂₂ClNO Propyl backbone instead of pentanol; no methoxy group Primarily μ-opioid activity; weaker reuptake inhibition
(2R,3S)-3-(3-Methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride N/A C₁₆H₂₈ClNO Trimethylamine substitution; altered chain branching Enhanced lipophilicity; potential CNS side effects

Key Findings :

  • Tapentadol’s simplified structure (vs. the target compound) improves metabolic stability but reduces potency .
  • Substitution of the pentan-3-ol group with amines (e.g., trimethylamine) increases blood-brain barrier penetration but may elevate toxicity risks .

Key Findings :

  • Lower yields in stereoisomer synthesis underscore the challenges in achieving enantiopure products .

Q & A

Q. Table 1. Key Hazard Classifications (GHS)

Hazard CategoryH-CodeRisk Mitigation
Acute Oral ToxicityH302Use fume hoods; avoid ingestion
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Safety goggles required

Q. Table 2. Stability and Storage Recommendations

ParameterRecommendationEvidence Source
Temperature2–8°C
Light SensitivityAmber glass containers
Incompatible MaterialsStrong oxidizers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.